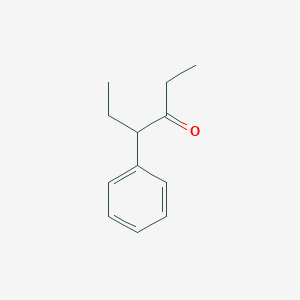

4-Phenylhexan-3-one

Description

4-Phenylhexan-3-one (C₁₂H₁₆O) is a chiral ketone featuring a phenyl group at the 4-position of a hexan-3-one backbone. It has garnered significant attention in biocatalytic processes due to its utility in enantioselective oxidation and kinetic resolution reactions. Notably, it serves as a substrate for Baeyer–Villiger monooxygenases (BVMOs) such as PAMO (phenylacetone monooxygenase) and alcohol dehydrogenases (ADHs) like LB-ADH, enabling the concurrent synthesis of chiral sulfoxides and secondary alcohols . Key attributes include:

Properties

CAS No. |

6957-17-1 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-phenylhexan-3-one |

InChI |

InChI=1S/C12H16O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

QYLKEKKESJKLTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)CC |

Origin of Product |

United States |

Scientific Research Applications

4-Phenylhexan-3-one has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylhexan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Phenylpentan-3-one (rac-43a)

- Structure : A shorter-chain analog with a phenyl group at the 2-position of pentan-3-one.

- Reactivity: Undergoes kinetic resolution via BVMOs (e.g., HAPMO, PAMO) and ADHs (e.g., ADH-T, LB-ADH) . Enantioselectivity: (R)-2-phenylpentan-3-one is recovered with ee >99% when paired with ADH-T at pH 7.5 and 20°C . Cofactor Efficiency: Lower TONNADPH compared to 4-phenylhexan-3-one, requiring higher NADPH concentrations (200 µM) for optimal turnover .

- Key Difference : The phenyl group's position (2- vs. 4-) significantly impacts substrate affinity and reaction rates. PAMO exhibits superior performance with 4-phenylhexan-3-one due to steric and electronic compatibility .

Sulcatol (rac-45c)

4-Phenylcyclohex-3-en-1-one

- Structure : A cyclic ketone with a phenyl-substituted cyclohexene ring.

- Reactivity: Limited data on enzymatic oxidation; however, its conjugated system may favor Diels–Alder reactions over BVMO-mediated processes .

- Key Difference : The cyclic structure introduces rigidity, reducing flexibility for enzyme-substrate binding compared to linear 4-phenylhexan-3-one .

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone

- Structure : A polyfunctional ketone with methoxy and hydroxyphenyl groups.

- Key Difference : Increased steric bulk and polarity hinder its use in BVMO/ADH systems optimized for simpler aryl ketones .

Key Research Findings

- Cofactor Efficiency : 4-Phenylhexan-3-one outperforms analogs due to PAMO’s low KM for NADPH (3 µM vs. 64 µM for HAPMO) .

- Temperature Stability : The PAMO/LB-ADH system retains activity at 60°C but achieves optimal enantioselectivity at 30°C .

- Synthetic Limitations : Product separation remains challenging in concurrent reactions due to similar polarities of sulfoxides and alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.